molecular formula C7H12FNO2 B13019535 Ethyl 2-(azetidin-3-yl)-2-fluoroacetate

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate

Cat. No.: B13019535
M. Wt: 161.17 g/mol
InChI Key: SHSWYKLRJCDXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate (C₇H₁₂FNO₂) is a fluorinated ester featuring a strained 3-membered azetidine ring. Its hydrochloride salt (CAS 1780567-99-8) is commonly utilized in medicinal chemistry due to improved solubility and stability . The compound’s structure combines a fluoroacetate moiety with a nitrogen-containing heterocycle, making it a versatile intermediate for drug discovery. Key attributes include:

  • Molecular formula: C₇H₁₂FNO₂ (free base); C₇H₁₃ClFNO₂ (hydrochloride).
  • Synthesis: While direct synthesis details are absent, related compounds employ Horner-Wadsworth-Emmons reactions or asymmetric fluorination .

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

ethyl 2-(azetidin-3-yl)-2-fluoroacetate

InChI

InChI=1S/C7H12FNO2/c1-2-11-7(10)6(8)5-3-9-4-5/h5-6,9H,2-4H2,1H3

InChI Key

SHSWYKLRJCDXCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CNC1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Another approach is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production of ethyl 2-(azetidin-3-yl)-2-fluoroacetate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluoroacetate ester group undergoes nucleophilic substitution under controlled conditions. For instance:

  • Ester hydrolysis proceeds via basic or acidic conditions to yield 2-(azetidin-3-yl)-2-fluoroacetic acid. This reaction is critical for generating bioactive metabolites or further functionalization.

  • Fluoride displacement using reagents like tetrabutylammonium fluoride (TBAF) facilitates substitution at the fluorinated carbon, enabling access to derivatives such as azetidine alcohols .

Key conditions :

Reaction TypeReagents/ConditionsOutcomeReference
Ester hydrolysisNaOH/H₂O, 60°C, 4hCarboxylic acid formation
Fluoride substitutionTBAF, THF, rt, 12hAlcohol derivative synthesis

Reduction and Oxidation Pathways

The compound participates in redox reactions:

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, retaining the azetidine ring .

  • Oxidation : Controlled oxidation with KMnO₄ converts the azetidine nitrogen to a nitro group, though this is less common due to ring strain.

Michael Addition and Ring-Opening Reactions

The azetidine ring participates in Michael additions with electrophiles. For example:

  • Reaction with acrylates under basic conditions (K₂CO₃, MeCN) yields bicyclic adducts .

  • Ring-opening via nucleophilic attack (e.g., by amines) generates linear fluorinated amines, useful in peptide mimetics.

Solvent optimization for Michael addition :

SolventCatalystYield (%)
MeCNK₂CO₃65
1,4-DioxaneK₂CO₃60
EtOHK₂CO₃44

Enzymatic Interactions and Biological Activity

The fluoroacetate moiety mimics natural substrates, enabling enzyme inhibition:

  • Acetylcholinesterase inhibition : The compound binds reversibly to the active site, with IC₅₀ values in the micromolar range.

  • Kinase modulation : Structural analogs (e.g., benzhydryl derivatives) covalently inhibit Bruton’s tyrosine kinase (BTK), relevant in cancer therapy.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate serves as a precursor in the synthesis of biologically active compounds, particularly those targeting various diseases. Notably, it is involved in the development of estrogen receptor modulators, which are critical in treating hormone-related cancers such as breast cancer. The compound acts as an intermediate in synthesizing more complex molecules that exhibit selective estrogen receptor modulation .

Case Study: Estrogen Receptor Modulation

Research has demonstrated that derivatives of this compound can modulate estrogen receptors, which play a significant role in the progression of breast cancer. The synthesis of these derivatives involves various chemical reactions where the azetidine ring structure enhances biological activity by improving binding affinity to the estrogen receptor .

Antibacterial Activity

The azetidine moiety has been linked to enhanced antibacterial properties. Studies have shown that compounds derived from this compound exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in clinical settings due to its resistance to conventional antibiotics .

Data Table: Antibacterial Efficacy

CompoundMIC (mg/L)Activity Against
This compound4MRSA ATCC 29213
Derivative A2MRSA SAU-1 (linezolid-resistant)
Derivative B8Other Gram-positive strains

This table highlights the minimum inhibitory concentrations (MIC) of various derivatives, showcasing their potential as new antibacterial agents.

Neurological Applications

This compound has been investigated for its role in inhibiting β-amyloid peptide release, which is crucial for Alzheimer's disease treatment. Compounds derived from this framework have shown promise in preclinical studies aimed at reducing amyloid plaque formation in neuronal cells .

Case Study: Alzheimer's Disease

A study reported that compounds derived from this compound effectively inhibited β-amyloid synthesis, demonstrating neuroprotective effects. These findings suggest that such compounds could be developed into therapeutic agents for Alzheimer's disease, addressing a significant unmet medical need .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including the use of hydride reducing agents and fluorinating reagents. The versatility of this compound allows for structural modifications that can enhance its pharmacological properties.

Synthesis Overview

  • Starting Materials : Ethyl glyoxalate and azetidine derivatives.
  • Reagents : Sodium borohydride, tetra-butylammonium fluoride.
  • Reaction Conditions : Varying temperatures and solvents to optimize yield.

Mechanism of Action

The mechanism of action of ethyl 2-(azetidin-3-yl)-2-fluoroacetate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The fluoroacetate group can enhance the compound’s binding affinity and stability, leading to more potent biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Structural Features Synthesis Method Applications
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate HCl C₇H₁₃ClFNO₂ Azetidine ring, fluoroacetate, hydrochloride salt Likely via Horner-Wadsworth-Emmons Drug intermediates, solubility studies
Ethyl (Z)-2-(1-(2,4-dichlorobenzyl)-indazol-ylidene)-2-fluoroacetate C₁₈H₁₇Cl₂FN₂O₂ Indazole core, dichlorobenzyl substituent Horner-Wadsworth-Emmons reaction Anticancer research, kinase inhibition
tert-Butyl (S)-2-(4-bromophenyl)-2-fluoroacetate C₁₂H₁₄BrFO₂ Aromatic bromophenyl group, tert-butyl ester Catalytic asymmetric fluorination Chiral building blocks, high ee (93%)
Ethyl 2-(3-(difluoromethyl)-7-oxo-indazol-1-yl)acetate C₁₂H₁₄F₂N₂O₃ Difluoromethyl group, indazolone core Hydrogenation-resistant synthesis Enzyme inhibitors
Key Observations:
  • Azetidine vs.
  • Fluorine Positioning : The α-fluoroacetate group in all compounds improves metabolic stability, but substituents like dichlorobenzyl () or difluoromethyl () alter lipophilicity and membrane permeability.
  • Salt Forms : The hydrochloride salt of the target compound () enhances aqueous solubility, unlike neutral esters like tert-butyl derivatives (), which may prioritize lipid solubility.

Physicochemical and Pharmacokinetic Properties

Property This compound HCl tert-Butyl (S)-2-(4-bromophenyl)-2-fluoroacetate Ethyl (Z)-2-(dichlorobenzyl-indazol-ylidene)-2-fluoroacetate
Molecular Weight 209.64 (HCl salt) 297.15 383.1
Polar Surface Area ~40 Ų (estimated) ~50 Ų ~70 Ų
logP ~1.2 (predicted) ~3.5 ~4.0
Solubility High (due to HCl salt) Low (tert-butyl ester) Moderate (lipophilic substituents)

Biological Activity

Ethyl 2-(azetidin-3-yl)-2-fluoroacetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxic effects, and mechanisms of action. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring, which is known for its role in various bioactive compounds. The presence of a fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing azetidine rings. For instance, research has shown that various azetidinone derivatives exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. This compound has been evaluated for its minimum inhibitory concentration (MIC) against several bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)4
Methicillin-resistant S. aureus (MRSA)8
Escherichia coli>128

The results indicate that while the compound shows promising activity against certain Gram-positive bacteria, it is less effective against Gram-negative strains, which aligns with trends observed in similar azetidine derivatives .

Cytotoxicity Studies

In addition to antibacterial properties, this compound has been investigated for cytotoxic effects on cancer cell lines. A study conducted on various cell lines demonstrated that this compound induces apoptosis in a dose-dependent manner.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µg/mL)Apoptosis Induction (%) at IC50
MCF-7 (Breast Cancer)5065
HeLa (Cervical Cancer)4070
A549 (Lung Cancer)5560

The IC50 values indicate that this compound exhibits significant cytotoxicity across different cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis through pathways associated with mitochondrial dysfunction and activation of caspases. Studies indicate that this compound may also disrupt bacterial cell wall synthesis, contributing to its antibacterial properties.

Case Studies

A notable case study involved the synthesis and evaluation of several azetidine derivatives, including this compound. The study reported enhanced antibacterial efficacy against resistant strains when compared to standard antibiotics. The authors concluded that modifications to the azetidine structure could lead to novel therapeutic agents with improved pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-(azetidin-3-yl)-2-fluoroacetate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via Horner-Wadsworth-Emmons reactions. For example, ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate reacts with ketones or enones (e.g., 2-ethoxycyclohex-2-enone) under basic conditions (n-BuLi/THF, −78°C) to form fluorinated intermediates. Subsequent hydrolysis or hydrogenation steps yield the target compound . Key considerations include temperature control (−78°C to room temperature) and stoichiometric ratios to minimize byproducts.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 19^{19}F NMR) and mass spectrometry (MS) are critical. For instance, 1^1H NMR in CDCl3_3 reveals characteristic signals for the azetidine ring (δ 3.61–3.68 ppm) and ethyl ester (δ 4.14–4.21 ppm). MS (ESI) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 201.1) .

Q. What are the stability considerations for this compound during storage and handling?

  • Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions. Store under inert gas (N2_2/Ar) at −20°C in anhydrous solvents (e.g., THF or DCM). Avoid prolonged exposure to light, as fluorinated esters may undergo photodegradation .

Q. How can silica gel chromatography be optimized for purifying this compound intermediates?

  • Methodological Answer : Use gradients of petroleum ether and ethyl acetate (e.g., 70:30 to 80:20) for elution. Pre-adsorb crude products onto silica gel before loading. Monitor fractions via TLC (Rf_f ~0.3–0.5) to isolate high-purity compounds (>95%) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during catalytic hydrogenation of fluorinated precursors?

  • Methodological Answer : Asymmetric hydrogenation using chiral catalysts (e.g., Rh or Pd complexes) achieves >90% enantiomeric excess (ee) for fluorinated acetates. For example, hydrogenating ethyl 2-fluoro-3-phenylbut-2-enoate with a Pd/C catalyst yields a single diastereomer without de-fluorination byproducts .

Q. What strategies prevent de-fluorination during synthetic steps involving fluorinated intermediates?

  • Methodological Answer : Avoid strong acids/bases and high temperatures. Use mild reducing agents (e.g., DIBAL-H at −78°C) for ester reductions. In hydrogenation, select catalysts (e.g., Pd/C) that minimize C–F bond cleavage .

Q. How are air-sensitive intermediates (e.g., organolithium species) handled in the synthesis of this compound?

  • Methodological Answer : Conduct reactions under inert atmosphere (N2_2/Ar) using Schlenk lines. Pre-cool solvents (THF) to −78°C before adding n-BuLi. Quench excess reagents with anhydrous alcohols (e.g., MeOH) to prevent side reactions .

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?

  • Methodological Answer : Fluorine incorporation via nucleophilic substitution (e.g., using HF·pyr2_2) favors α-positions due to electronic effects. DFT studies suggest transition-state stabilization via hydrogen bonding between fluorine and adjacent carbonyl groups .

Q. How can discrepancies in reported yields (e.g., 99% vs. 42%) for similar reactions be analyzed and resolved?

  • Methodological Answer : Variations arise from differences in catalyst loading, solvent purity, or workup protocols. Reproduce reactions with controlled variables (e.g., catalyst batch, solvent drying). Use in situ monitoring (e.g., FTIR) to identify side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.